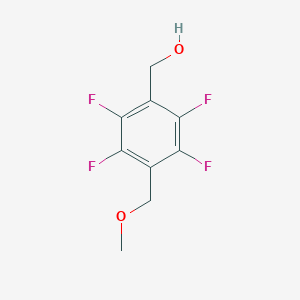

4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Benzyl Alcohols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O2/c1-15-3-5-8(12)6(10)4(2-14)7(11)9(5)13/h14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHZSPDQKWFAPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C(=C(C(=C1F)F)CO)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457625 | |

| Record name | [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83282-91-1 | |

| Record name | [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is a solid at room temperature.[3][4] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₈F₄O₂ | [3][4] |

| Molecular Weight | 224.15 g/mol | [3][4] |

| CAS Number | 83282-91-1 | [3] |

| Appearance | Solid | [3][4] |

| Melting Point | 107 °C | [3] |

| Boiling Point | 45-50 °C | [3] |

| Purity | 97% | [3][5] |

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound have been reported in the patent literature. The first route initiates from 2,3,5,6-tetrafluorobenzyl alcohol, while the second utilizes 1,4-di(methoxymethyl)-2,3,5,6-tetrafluorobenzene as the starting material.

Route 1: Synthesis from 2,3,5,6-tetrafluorobenzyl alcohol

This synthetic pathway involves a three-step process commencing with the halogenation of 2,3,5,6-tetrafluorobenzyl alcohol, followed by methoxylation and subsequent formylation to yield the final product.

Caption: Synthetic pathway for this compound starting from 2,3,5,6-tetrafluorobenzyl alcohol.

Step 1: Synthesis of 3-Chloromethyl-1,2,4,5-tetrafluorobenzene

-

To a solution of 2,3,5,6-tetrafluorobenzyl alcohol (1 equivalent) in a suitable solvent (e.g., toluene), add a hydrogen halide such as concentrated hydrochloric acid (1-10 equivalents).

-

Heat the reaction mixture to a temperature between 40-120°C.

-

Maintain the reaction for 2-20 hours, monitoring the progress by an appropriate analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to obtain 3-chloromethyl-1,2,4,5-tetrafluorobenzene.

Step 2: Synthesis of 3-Methoxymethyl-1,2,4,5-tetrafluorobenzene

-

Dissolve 3-chloromethyl-1,2,4,5-tetrafluorobenzene (1 equivalent) in methanol.

-

Add an inorganic alkali (e.g., sodium hydroxide or potassium carbonate).

-

Stir the reaction mixture at a temperature between 0-65°C for 1-20 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

After the reaction is complete, remove the methanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., diethyl ether).

-

Separate the organic layer, dry, and concentrate to yield 3-methoxymethyl-1,2,4,5-tetrafluorobenzene.

Step 3: Synthesis of this compound

-

Dissolve 3-methoxymethyl-1,2,4,5-tetrafluorobenzene (1 equivalent) in an inert solvent (e.g., anhydrous THF or diethyl ether) and cool the solution to a temperature between -78°C and 0°C.

-

Slowly add an organolithium reagent (e.g., n-butyllithium) dropwise, maintaining the low temperature.

-

Stir the mixture for 0.5-5 hours.

-

Bubble dry formaldehyde gas through the reaction mixture for 0.5-5 hours.

-

Quench the reaction by the addition of a protic solvent (e.g., water, methanol, or a saturated aqueous solution of ammonium chloride).

-

Allow the mixture to warm to room temperature.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford this compound.

Route 2: Synthesis from 1,4-di(methoxymethyl)-2,3,5,6-tetrafluorobenzene

This alternative synthesis involves the reaction of 1,4-di(methoxymethyl)-2,3,5,6-tetrafluorobenzene in a mixed acidic solution, followed by hydrolysis and methylation steps.

Caption: Synthetic pathway for this compound starting from 1,4-di(methoxymethyl)-2,3,5,6-tetrafluorobenzene.

-

Charge a reaction vessel with 1,4-di(methoxymethyl)-2,3,5,6-tetrafluorobenzene (1 equivalent), a sulfuric acid water solution, and an organic carboxylic acid (e.g., acetic acid or propionic acid).[1]

-

Heat the mixture with stirring.[1]

-

After the initial reaction, perform an ester group hydrolysis on the resulting mixture using an inorganic alkali.[1]

-

Subsequently, carry out a methylation reaction of the hydroxyl groups under the action of an inorganic alkali.[1]

-

Following the reaction sequence, separate and purify the desired product, this compound. This process also allows for the recycling of unreacted 1,4-di(methoxymethyl)-2,3,5,6-tetrafluorobenzene.[1]

Characterization of this compound

While a complete set of experimental spectra for this compound is not available in the current literature, its structure can be predicted based on the known spectral data of analogous compounds, particularly 2,3,5,6-tetrafluorobenzyl alcohol and other substituted benzyl alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

-

-CH₂OH (Hydroxymethyl Protons): A singlet or a doublet (if coupled to the hydroxyl proton) is anticipated in the region of δ 4.5-5.0 ppm.

-

-OCH₃ (Methoxymethyl Protons): A sharp singlet for the three methyl protons is expected around δ 3.3-3.5 ppm.

-

-CH₂-O- (Methoxymethyl Methylene Protons): A singlet for the two methylene protons should appear in the range of δ 4.4-4.7 ppm.

-

-OH (Hydroxyl Proton): A broad singlet, the chemical shift of which is dependent on concentration and solvent, is expected.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.

-

-CH₂OH: The carbon of the hydroxymethyl group is expected to resonate around δ 55-65 ppm.

-

-OCH₃: The methyl carbon should appear in the region of δ 58-62 ppm.

-

-CH₂-O-: The methylene carbon of the methoxymethyl group is anticipated around δ 70-75 ppm.

-

Aromatic Carbons: The tetrafluorinated benzene ring will show complex signals in the aromatic region (δ 110-160 ppm). The carbons directly attached to fluorine will exhibit large one-bond C-F coupling constants. The quaternary carbons (C-1, C-4) and the fluorinated carbons (C-2, C-3, C-5, C-6) will have distinct chemical shifts influenced by the substituents.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, two distinct signals are expected for the two sets of magnetically non-equivalent fluorine atoms (F-2,6 and F-3,5). These signals will likely appear as complex multiplets due to fluorine-fluorine coupling. The chemical shifts are expected in the typical range for aryl fluorides.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

-

C-H Stretch: Aliphatic C-H stretching vibrations from the methoxymethyl and hydroxymethyl groups are expected in the 2850-3000 cm⁻¹ region.

-

C-O Stretch: Strong C-O stretching bands for the alcohol and ether functionalities will likely be observed in the 1000-1300 cm⁻¹ range.

-

C-F Stretch: Strong and characteristic C-F stretching absorptions are expected in the fingerprint region, typically between 1000-1400 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorptions for the aromatic ring are expected in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 224, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of the hydroxyl group (-OH), the methoxy group (-OCH₃), or the entire methoxymethyl group (-CH₂OCH₃). Fragmentation of the fluorinated aromatic ring is also expected.

Applications

This compound is a crucial building block in the synthesis of modern pyrethroid insecticides.[1] Its primary application is as a key intermediate in the production of metofluthrin, a highly effective and widely used insecticide for controlling mosquitoes and other pests.[2] The unique structural features of this fluorinated alcohol contribute to the high efficacy and specific properties of the final insecticidal products.

References

- 1. Metofluthrin: a potent new synthetic pyrethroid with high vapor activity against mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 4-(Methoxymethyl)-2,3,5,6-tetrafluorobenzyl alcohol | 83282-91-1 [sigmaaldrich.com]

- 4. 4-(Methoxymethyl)-2,3,5,6-tetrafluorobenzyl alcohol [cymitquimica.com]

- 5. This compound (unlabeled) CP 97% 100 µg/mL in acetonitrile - Cambridge Isotope Laboratories, ULM-11213-1.2 [isotope.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol (CAS No. 83282-91-1). This compound is a key intermediate in the synthesis of the potent pyrethroid insecticide, metofluthrin.[1][2][3] Its highly fluorinated structure imparts unique characteristics that are of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. This document collates available data on its physical and chemical properties, outlines relevant experimental protocols for its characterization, and discusses its reactivity, stability, and biological relevance. The information is presented to be a valuable resource for scientists and professionals engaged in research and development involving fluorinated aromatic compounds.

Chemical Identity and Physical Properties

This compound is a solid at room temperature.[2] The presence of four fluorine atoms on the benzene ring significantly influences its electronic properties, enhancing its stability and altering its reactivity compared to its non-fluorinated analogs.[4]

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 83282-91-1 | [5] |

| Molecular Formula | C₉H₈F₄O₂ | [5] |

| Molecular Weight | 224.15 g/mol | [6] |

| IUPAC Name | [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methanol | [6] |

| Synonyms | 2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl alcohol | [6] |

| Appearance | White to off-white crystalline solid or viscous liquid | [2] |

| Melting Point | 51-54 °C | [2] |

| Boiling Point | 214 °C | [2] |

| Density | 1.407 g/cm³ | [2] |

| Flash Point | 107 °C | [2] |

| Refractive Index | 1.464 | [2] |

| Solubility | Soluble in chloroform and methanol. |

Spectroscopic and Physicochemical Data

Table 2: Predicted Spectroscopic and Physicochemical Data

| Parameter | Predicted Value/Range | Comments |

| ¹H NMR | δ (ppm): ~3.4 (s, 3H, -OCH₃), ~4.6 (s, 2H, Ar-CH₂-O-), ~4.8 (s, 2H, Ar-CH₂-OH), ~2.0-3.0 (br s, 1H, -OH). | Chemical shifts are estimations and can vary with solvent. The hydroxyl proton is exchangeable with D₂O. |

| ¹³C NMR | δ (ppm): ~58 (-OCH₃), ~60 (Ar-CH₂-O-), ~65 (Ar-CH₂-OH), ~110-150 (Ar-C). | The tetrafluorinated aromatic region will show complex splitting patterns due to C-F coupling. Quaternary carbons will have weaker signals.[7] |

| ¹⁹F NMR | δ (ppm): Aromatic region. | Expected to show signals characteristic of a tetra-substituted fluorobenzene. |

| IR | ν (cm⁻¹): ~3300 (O-H stretch, broad), ~2950 (C-H stretch), ~1650 (C=C aromatic stretch), ~1100 (C-O stretch), ~1000-1300 (C-F stretch). | Characteristic peaks for the hydroxyl, methoxy, and fluoroaromatic groups are expected. |

| Mass Spec. | m/z: Expected molecular ion [M]⁺ at 224.15. | Fragmentation may involve loss of H₂O, CH₃O, or CH₂OH.[8] |

| pKa | Estimated range: 12-14 | The electron-withdrawing fluorine atoms will make the benzylic alcohol more acidic than non-fluorinated benzyl alcohol (pKa ~15.4). |

| logP | Estimated range: 1.5-2.5 | The fluorination increases lipophilicity, but the hydroxyl and methoxy groups contribute to hydrophilicity. |

Experimental Protocols

Detailed experimental protocols for the characterization of this specific molecule are not published. However, standard methodologies for similar compounds can be readily adapted.

Synthesis of this compound

Several synthetic routes have been patented. One common method involves the following steps:[9]

-

Halogenation: 2,3,5,6-tetrafluorobenzyl alcohol is reacted with a hydrogen halide (e.g., HBr) to form 4-(halomethyl)-1,2,3,5-tetrafluorobenzene.

-

Methoxylation: The resulting benzylic halide is then reacted with sodium methoxide in methanol to yield 1-(methoxymethyl)-2,3,5,6-tetrafluorobenzene.

-

Formylation: The product from the previous step is lithiated using an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching with formaldehyde gas to introduce the hydroxymethyl group at the 4-position.

-

Work-up and Purification: The reaction is quenched with a protic solvent, and the product is extracted and purified, typically by column chromatography or recrystallization.

Another patented method starts from 1,4-di(methoxymethyl)-2,3,5,6-tetrafluorobenzene and involves reaction in a mixed solution of sulfuric acid and an organic carboxylic acid, followed by hydrolysis and methylation.[10]

Determination of Physicochemical Properties

The acidity of fluorinated compounds can be determined using ¹⁹F NMR by monitoring the change in the fluorine chemical shift as a function of pH.

-

Sample Preparation: Prepare a series of buffered solutions of the compound at different known pH values.

-

NMR Acquisition: Acquire ¹⁹F NMR spectra for each sample.

-

Data Analysis: Plot the ¹⁹F chemical shift (δ) against the pH. The data is then fitted to the Henderson-Hasselbalch equation to determine the pKa.

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

-

Partitioning: A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to separate the layers.

-

Quantification: The concentration of the compound in each phase can be determined by a suitable analytical technique. Given the fluorine atoms, ¹⁹F NMR is a highly sensitive method for quantification.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Reactivity and Stability

The chemical stability of this compound is significantly enhanced by the presence of the four fluorine atoms on the aromatic ring.[11]

-

Carbon-Fluorine Bond Strength: The C-F bond is the strongest single bond in organic chemistry, making the aromatic ring resistant to many degradation pathways.[11]

-

Thermal Stability: Fluorinated aromatic compounds generally exhibit high thermal stability.[12]

-

Metabolic Stability: The fluorine atoms block positions that would otherwise be susceptible to metabolic oxidation by cytochrome P450 enzymes, a key consideration in drug development.[11]

The benzylic alcohol group can undergo typical reactions of primary alcohols, such as:

-

Oxidation: to form the corresponding aldehyde and carboxylic acid.

-

Esterification: reaction with carboxylic acids or their derivatives to form esters. This is the key reaction in the synthesis of metofluthrin, where it is esterified with a cyclopropanecarboxylic acid derivative.[1]

-

Etherification: reaction to form ethers.

-

Deoxyfluorination: The hydroxyl group can be replaced by a fluorine atom using various fluorinating agents.[13]

The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the hydroxyl group and the aromatic ring. For instance, the acidity of the hydroxyl proton is increased compared to non-fluorinated benzyl alcohol. The tetrafluorinated ring is activated towards nucleophilic aromatic substitution.

Biological Activity and Relevance for Drug Development

Currently, the primary documented biological application of this compound is as a precursor in the synthesis of the insecticide metofluthrin.[1][14] Metofluthrin is a potent, volatile pyrethroid effective against mosquitoes.[14]

For drug development professionals, understanding the metabolic fate of the 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl moiety is crucial. Studies on the metabolism of metofluthrin in rats have shown that major metabolic pathways include the cleavage of the ester linkage, which would release this compound.[15][16] Further metabolism of this alcohol involves O-demethylation.[15]

The metabolites identified in rats after administration of metofluthrin include this compound itself, as well as its oxidation product, 4-methoxymethyl-2,3,5,6-tetrafluorobenzoic acid.[17] Another identified metabolite is 4-hydroxymethyl-2,3,5,6-tetrafluorobenzyl alcohol, indicating that the methoxymethyl group is also a site of metabolic activity.[17]

The introduction of fluorine into drug candidates is a common strategy to improve metabolic stability and other pharmacokinetic properties.[11] The tetrafluorobenzyl scaffold is therefore of interest for the design of new bioactive molecules. The stability of the C-F bond can reduce metabolic degradation, potentially leading to longer half-lives and improved bioavailability of drug candidates.[11]

Conclusion

This compound is a valuable building block in organic synthesis, particularly for the agrochemical industry. Its physicochemical properties are largely dictated by the strong electron-withdrawing nature of the four fluorine atoms on the aromatic ring, which imparts high thermal and metabolic stability. While its direct biological activity is not extensively studied, its role as a key intermediate and its metabolic products provide important insights for researchers in drug discovery and development. The experimental protocols and data summarized in this guide offer a foundational resource for further investigation and application of this and related fluorinated compounds.

References

- 1. This compound | 83282-91-1 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. lanhaiindustry.com [lanhaiindustry.com]

- 4. nbinno.com [nbinno.com]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. 4-(Methoxymethyl)-2,3,5,6-tetrafluorobenzyl alcohol [cymitquimica.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CN102731269B - Synthesis method of this compound - Google Patents [patents.google.com]

- 10. Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol - Eureka | Patsnap [eureka.patsnap.com]

- 11. benchchem.com [benchchem.com]

- 12. Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Visible light-induced photocatalytic deoxyfluorination of benzyl alcohol using SF6 as a fluorinating reagent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. The biological activity of a novel pyrethroid: metofluthrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolism of metofluthrin in rats: I. Identification of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

In-Depth Technical Guide: Chemical Properties of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl Alcohol (CAS Number: 83282-91-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol, identified by the CAS number 83282-91-1. This fluorinated aromatic alcohol is a crucial intermediate in the synthesis of potent synthetic pyrethroid insecticides, most notably Metofluthrin.[1][2] Understanding its chemical characteristics is paramount for researchers and professionals involved in agrochemical synthesis, organic chemistry, and the development of new pest control agents.

Chemical Identity

-

IUPAC Name: [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol

-

Synonyms: 2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl alcohol, 4-(Methoxymethyl)-2,3,5,6-tetrafluorobenzyl alcohol[3]

-

CAS Number: 83282-91-1

-

Molecular Formula: C₉H₈F₄O₂[3]

-

Molecular Weight: 224.15 g/mol [3]

-

Chemical Structure:

-

SMILES: COC1=C(F)C(F)=C(CO)C(F)=C1F

-

InChI: InChI=1S/C9H8F4O2/c1-15-3-5-8(12)6(10)4(2-14)7(11)9(5)13/h14H,2-3H2,1H3

-

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline solid. | [3] |

| Melting Point | 51-53 °C | [4] |

| Boiling Point | 214 °C | [4] |

| Density | 1.407 g/cm³ | [4] |

| Flash Point | 107 °C | [4] |

| Solubility | Soluble in Chloroform and Methanol. | [4] |

| pKa (Predicted) | 12.85 ± 0.10 | [4] |

| Refractive Index | 1.464 |

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

-

Apparatus: Mel-Temp apparatus or similar, capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.[5]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.[5]

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For pure compounds, this range is typically narrow (0.5-1 °C).

-

Boiling Point Determination

The boiling point of a liquid can be determined using the Thiele tube method or by simple distillation.[6][7]

-

Apparatus: Thiele tube or distillation apparatus, thermometer, capillary tube (sealed at one end), heat source.

-

Procedure (Thiele Tube Method):

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube.

-

The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is heated gently, and the temperature is monitored.

-

As the boiling point is approached, a steady stream of bubbles will emerge from the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

-

Density Determination

The density of a liquid can be determined using a pycnometer or a digital density meter according to standard methods like ASTM D1475 or ASTM D4052.[1][9]

-

Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and weighed accurately.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a thermostat bath at a specific temperature (e.g., 20 °C) to allow for thermal equilibration.

-

The pycnometer is removed from the bath, carefully dried on the outside, and weighed again.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

-

Flash Point Determination

The flash point is determined using a closed-cup tester, such as a Pensky-Martens or Tag Closed Cup apparatus, following standard methods like ASTM D93 or ASTM D56.[10][11]

-

Apparatus: Pensky-Martens closed-cup flash point tester.

-

Procedure:

-

The sample cup of the apparatus is filled with this compound to the specified level.

-

The lid is closed, and the sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the vapors of the substance ignite to produce a brief flash.[10]

-

Solubility Determination

The solubility of the compound in various solvents is determined by a simple qualitative test.[12][13][14]

-

Apparatus: Small test tubes, vortex mixer (optional).

-

Procedure:

-

A small, measured amount of the solid (e.g., 10 mg) is placed in a test tube.

-

A small volume of the solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated vigorously (e.g., by vortexing) for a set period.

-

The sample is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble. If not, it is considered insoluble or sparingly soluble. This is repeated for various solvents.

-

Synthetic Applications and Pathways

The primary application of this compound is as a key intermediate in the synthesis of the insecticide Metofluthrin.[2] The synthesis involves the esterification of this alcohol with a chrysanthemic acid derivative.

A common method for this synthesis involves the reaction of this compound with chrysanthemic acid chloride in the presence of a base or catalyst in an organic solvent such as toluene.[15]

Safety and Handling

Based on available safety data sheets, this compound is classified as an irritant.[4] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a well-characterized fluorinated compound with defined physicochemical properties. Its primary significance lies in its role as a key building block in the industrial synthesis of the insecticide Metofluthrin. The data and protocols presented in this guide are intended to support researchers and professionals in the safe and effective use of this compound in their synthetic and developmental endeavors.

References

- 1. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-(Methoxymethyl)-2,3,5,6-tetrafluorobenzyl alcohol [cymitquimica.com]

- 4. fauske.com [fauske.com]

- 5. youtube.com [youtube.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. byjus.com [byjus.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. knowledge.reagecon.com [knowledge.reagecon.com]

- 10. delltech.com [delltech.com]

- 11. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. chem.ws [chem.ws]

- 15. Process Of Manufacture Of Metofluthrin Technical [quickcompany.in]

Navigating the Spectroscopic Landscape: A Technical Guide to the ¹H and ¹³C NMR Analysis of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental ¹H and ¹³C NMR data for 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is limited. The data presented in this document is based on theoretical predictions generated using advanced computational algorithms. While these predictions offer valuable insights, they should be used as a reference and supplemented with experimental verification for critical applications.

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. In the absence of comprehensive experimental data in the public domain, this document leverages computational chemistry to offer a foundational understanding of the compound's spectroscopic characteristics. This guide is intended to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this important fluorinated building block. Included are tabulated predicted chemical shifts, a generalized experimental protocol for NMR analysis, and a visual representation of the molecular structure with atom-specific assignments.

Introduction

This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its highly fluorinated aromatic ring and reactive benzyl alcohol moiety make it a versatile synthon in medicinal chemistry and materials science. A thorough understanding of its structure and purity is paramount for its effective application. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. This guide presents a detailed, albeit predicted, ¹H and ¹³C NMR analysis to aid in the characterization of this compound.

Predicted NMR Data

Due to the lack of publicly available experimental spectra, the ¹H and ¹³C NMR data for this compound have been predicted using reputable NMR prediction software. These predictions are based on the compound's chemical structure and provide estimated chemical shifts (δ) in parts per million (ppm).

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts are summarized in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂OH | 4.85 | Triplet (t) | 2H |

| -OCH₃ | 3.45 | Singlet (s) | 3H |

| Ar-CH₂-O | 4.60 | Singlet (s) | 2H |

| -OH | Variable | Broad Singlet | 1H |

Note: The chemical shift of the hydroxyl (-OH) proton is highly dependent on solvent, concentration, and temperature and is therefore presented as a variable.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The predicted chemical shifts for each unique carbon atom are presented in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 | 125.5 |

| C2, C6 | 145.0 (d, JC-F ≈ 250 Hz) |

| C3, C5 | 140.0 (d, JC-F ≈ 250 Hz) |

| C4 | 118.0 |

| -CH₂OH | 57.0 |

| -OCH₃ | 59.0 |

| Ar-CH₂-O | 65.0 |

Note: The chemical shifts for the fluorine-bearing aromatic carbons (C2, C3, C5, C6) are expected to appear as doublets due to one-bond carbon-fluorine coupling (¹JC-F), with large coupling constants.

Experimental Protocol for NMR Analysis

While the data presented is predictive, the following section outlines a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the compound and has minimal overlapping signals with the analyte. Chloroform-d (CDCl₃) or Acetone-d₆ are common choices for this type of molecule.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube to serve as a reference for the chemical shifts (δ = 0.00 ppm).

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are general starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): -2 to 12 ppm.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans, or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 0 to 200 ppm.

Structural Visualization and NMR Signal Correlation

The following diagram illustrates the molecular structure of this compound with atom numbering corresponding to the predicted NMR data.

Caption: Molecular structure of this compound.

Conclusion

This technical guide provides a foundational, albeit predictive, ¹H and ¹³C NMR analysis of this compound. The tabulated predicted chemical shifts and the generalized experimental protocol offer a valuable starting point for researchers working with this compound. The provided structural diagram with atom-specific numbering facilitates the correlation between the chemical structure and its expected NMR signals. It is strongly recommended that this predicted data be confirmed with experimental verification for any applications where precise structural confirmation and purity assessment are critical. This guide serves as a useful resource for the initial characterization and quality control of this versatile fluorinated intermediate in a research and development setting.

Spectroscopic Analysis of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) and Mass Spectrometry (MS) analysis of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its spectral characteristics is crucial for quality control, reaction monitoring, and structural elucidation. This document outlines detailed experimental protocols, predicted spectral data, and potential fragmentation pathways to aid researchers in their analytical endeavors.

Introduction

This compound is a polysubstituted aromatic compound containing several key functional groups: a hydroxyl group, an ether linkage, and a tetrafluorinated benzene ring. These features result in a unique spectroscopic fingerprint. This guide will delve into the theoretical basis and practical application of FTIR and mass spectrometry for the characterization of this molecule.

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Methodology: Attenuated Total Reflectance (ATR) is a suitable technique for acquiring the FTIR spectrum of a solid sample.

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Figure 1: Experimental workflow for obtaining an FTIR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology: Electron Ionization (EI) mass spectrometry is a common technique for the analysis of relatively small, volatile organic molecules.

Procedure:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

If using a direct insertion probe, the sample is slowly heated to promote volatilization into the ion source.

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

Figure 2: General workflow for Electron Ionization Mass Spectrometry.

Predicted Spectral Data

FTIR Spectral Data

The following table summarizes the expected characteristic infrared absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Broad, Medium | O-H stretch (alcohol) |

| 3100 - 3000 | Weak | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (CH₂ and CH₃) |

| 1650 - 1580 | Medium-Weak | Aromatic C=C skeletal vibrations |

| 1500 - 1400 | Medium | Aromatic C=C skeletal vibrations |

| 1250 - 1000 | Strong | C-F stretch |

| 1150 - 1085 | Strong | C-O-C stretch (ether) |

| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry Data

The predicted mass-to-charge ratios (m/z) and their corresponding proposed fragments for the electron ionization mass spectrum of this compound are presented below. The molecular weight of the compound is 240.14 g/mol .

| m/z | Proposed Fragment Ion | Notes |

| 240 | [C₉H₈F₄O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 223 | [C₉H₇F₄O]⁺ | Loss of OH radical (M-17) |

| 209 | [C₈H₅F₄O]⁺ | Loss of CH₂OH radical (M-31) |

| 195 | [C₈H₈F₄O]⁺˙ | Loss of CH₂O (M-30) - Rearrangement |

| 181 | [C₇H₃F₄O]⁺ | Loss of OCH₃ and CH₂ radicals |

| 45 | [CH₂OCH₃]⁺ | Methoxymethyl cation |

| 31 | [CH₂OH]⁺ | Hydroxymethyl cation |

Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization conditions.

Figure 3: Proposed mass spectrometry fragmentation of this compound.

Conclusion

The combination of FTIR and mass spectrometry provides a powerful toolkit for the structural characterization of this compound. The predicted data and methodologies presented in this guide serve as a valuable resource for researchers in confirming the identity and purity of this important chemical intermediate. The characteristic FTIR absorptions confirm the presence of hydroxyl, ether, and fluoroaromatic functionalities, while mass spectrometry provides definitive molecular weight information and insights into the molecule's stability and fragmentation patterns.

"solubility of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol in organic solvents"

An In-Depth Technical Guide to the Solubility of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol

Introduction

This compound (CAS No. 83282-91-1) is a crucial chemical intermediate in the synthesis of advanced pyrethroid insecticides, such as Metofluthrin and Tefluthrin.[1][2] Its molecular structure, featuring a heavily fluorinated aromatic ring, a hydroxyl group, and a methoxymethyl ether group, imparts unique physicochemical properties that are critical for its role in organic synthesis.[1] Understanding the solubility of this compound in various organic solvents is paramount for process optimization, reaction condition selection, purification, and formulation in both laboratory and industrial settings.

This technical guide provides a comprehensive overview of the solubility profile of this compound, detailed experimental protocols for solubility determination, and graphical representations of key experimental and logical workflows.

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates the polarity of the solute and the solvent.[3][4] The structure of this compound contains both polar and non-polar regions, leading to a nuanced solubility behavior.

-

Polar Moieties : The primary alcohol (-CH₂OH) group is capable of acting as both a hydrogen bond donor and acceptor. The methoxymethyl (-CH₂OCH₃) group, with its ether linkage, can act as a hydrogen bond acceptor. These polar groups promote solubility in polar solvents.

-

Non-Polar Moiety : The tetrafluorinated benzene ring is the dominant feature of the molecule. The high electronegativity of fluorine atoms significantly withdraws electron density from the ring, but the symmetrical substitution pattern results in a relatively non-polar, lipophilic, and hydrophobic core. Fluorination is known to influence the conformational properties and hydrogen-bond acidity of benzyl alcohols.[5][6]

Expected Solubility Behavior:

-

High Solubility : Expected in polar aprotic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetonitrile) that can interact with the polar functional groups without being hindered by the large fluorinated ring.[7][8] It is also expected to be soluble in polar protic solvents like other alcohols.

-

Moderate to Low Solubility : Expected in non-polar solvents (e.g., Hexane, Toluene). While the fluorinated ring is lipophilic, the presence of the polar alcohol and ether groups will limit miscibility.

-

Poor Solubility : Expected in water, as the large, hydrophobic tetrafluorinated ring will dominate interactions, overcoming the hydrogen bonding potential of the alcohol and ether groups.[7]

Quantitative Solubility Data

While extensive quantitative data for this specific compound is not widely published, the following table provides illustrative solubility values based on its known qualitative behavior and the properties of structurally similar fluorinated aromatics.[7] These values are intended as a guideline for researchers.

| Solvent Class | Solvent Name | Chemical Formula | Predicted Solubility ( g/100 mL at 25°C) | Notes |

| Polar Aprotic | Dichloromethane | CH₂Cl₂ | > 50 | Stated to be soluble in qualitative reports.[7] |

| Ethyl Acetate | C₄H₈O₂ | > 50 | Stated to be soluble in qualitative reports.[7] | |

| Acetonitrile | CH₃CN | > 20 | Used as a solvent for commercial standards of the compound.[8] | |

| Tetrahydrofuran (THF) | C₄H₈O | > 50 | Expected high solubility due to ether compatibility. | |

| Polar Protic | Methanol | CH₃OH | > 30 | Capable of hydrogen bonding with the solute. |

| Ethanol | C₂H₅OH | > 25 | Good general solvent for polar and moderately non-polar compounds. | |

| Non-Polar | Toluene | C₇H₈ | 5 - 15 | Interaction with the aromatic ring is favorable. |

| Hexane | C₆H₁₄ | < 1 | Polarity mismatch is significant. | |

| Aqueous | Water | H₂O | < 0.1 | Poor solubility is expected due to the large hydrophobic core.[7] |

Experimental Protocol: Solubility Determination by the Shake-Flask Method

The isothermal shake-flask method is a standard and reliable technique for determining the solubility of a compound in a given solvent.[9]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid, >98% purity)

-

Selected organic solvent (HPLC grade)

-

Analytical balance

-

Vials with PTFE-lined screw caps

-

Thermostatic shaker (or water bath with orbital shaker)

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation : Add an excess amount of the solid compound to a vial. This ensures that a saturated solution is achieved.

-

Solvent Addition : Accurately pipette a known volume of the pre-equilibrated solvent into the vial.

-

Equilibration : Tightly cap the vial and place it in the thermostatic shaker set to a constant temperature (e.g., 25°C). Shake the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, let the vials stand undisturbed in the thermostatic bath for at least 24 hours to allow undissolved solid to settle.

-

Sampling : Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Dilution : Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification : Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of the compound.

-

Calculation : Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or g/100 mL.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for determining solubility via the shake-flask method.

Logical Relationship: Structure and Solubility

Caption: Influence of molecular structure on predicted solubility.

Chemical Synthesis Pathway

Caption: A patented synthesis route for the target compound.[10]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 83282-91-1 [chemicalbook.com]

- 3. chem.ws [chem.ws]

- 4. Khan Academy [khanacademy.org]

- 5. [PDF] Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives | Semantic Scholar [semanticscholar.org]

- 6. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | China Supply [boulingchem.com]

- 8. This compound (unlabeled) CP 97% 100 µg/mL in acetonitrile - Cambridge Isotope Laboratories, ULM-11213-1.2 [isotope.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. CN102731269B - Synthesis method of this compound - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Metofluthrin Using 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl Alcohol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Metofluthrin is a potent, vapor-active synthetic pyrethroid insecticide highly effective against mosquitoes and other flying insects.[1][2][3] Its synthesis involves the esterification of a chrysanthemic acid derivative with a fluorinated alcohol. A key intermediate in this process is 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.[4][5][6] This document provides detailed application notes and experimental protocols for the synthesis of Metofluthrin from this crucial precursor, intended for use by researchers and professionals in the field of chemistry and drug development. The unique fluorinated structure of this compound contributes to the enhanced insecticidal efficacy of Metofluthrin.[6]

Synthesis Pathway Overview

The synthesis of Metofluthrin from this compound is typically achieved through an esterification reaction with a chrysanthemic acid derivative, most commonly Chrysanthemic Acid Chloride. This reaction is often carried out in the presence of a base or catalyst to facilitate the formation of the ester linkage.

References

- 1. This compound | 83282-91-1 [chemicalbook.com]

- 2. Metofluthrin - Wikipedia [en.wikipedia.org]

- 3. Metofluthrin: a potent new synthetic pyrethroid with high vapor activity against mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN102731269B - Synthesis method of this compound - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

Application Notes and Protocols: 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl Alcohol as a Protecting Group for Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl (TFMB) group as a protecting group for primary and secondary amines. The high degree of fluorination on the benzyl ring imparts unique stability characteristics to this group, making it a valuable tool in complex multi-step organic syntheses.

Introduction

The protection of amines is a critical aspect of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The ideal protecting group should be easy to introduce and remove in high yields under mild conditions that are orthogonal to other functional groups present in the molecule. The 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl group offers a unique set of properties. The electron-withdrawing nature of the four fluorine atoms on the aromatic ring is expected to increase the stability of the protecting group towards acidic and certain oxidative conditions compared to standard benzyl (Bn) or p-methoxybenzyl (PMB) groups. This enhanced stability can be advantageous in synthetic routes requiring harsh reaction conditions.

This document outlines the preparation of the protecting group precursor, protocols for the protection of amines, and various methods for its subsequent cleavage.

Data Presentation

The following tables summarize the quantitative data for the key experimental procedures.

Table 1: Representative Conditions for the Synthesis of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl Bromide

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2,3,5,6-Tetrafluoro-p-xylene-α,α'-diol | HBr (48% aq.) | Toluene | 110 | 5 | ~90 |

| 2 | 4-(Bromomethyl)-2,3,5,6-tetrafluorobenzyl alcohol | Sodium methoxide | Methanol | 25 | 3 | ~85 |

Table 2: Representative Conditions for the Protection of a Primary Amine

| Amine Substrate | Reagents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary Amine | 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl bromide | K₂CO₃ | Acetonitrile | 80 | 12 | 85-95 |

Table 3: Representative Conditions for the Deprotection of a TFMB-Protected Amine

| Deprotection Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C | Methanol | 25 | 24 | 70-85 | | Strong Acidolysis | BBr₃ | Dichloromethane | -78 to 25 | 6 | 75-90 | | Reductive Cleavage | Sodium naphthalenide | THF | -78 | 1 | 80-95 |

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl Bromide

This protocol is adapted from related synthetic procedures.

Step 1: Synthesis of 4-(Bromomethyl)-2,3,5,6-tetrafluorobenzyl alcohol

-

To a solution of 2,3,5,6-tetrafluoro-p-xylene-α,α'-diol (1.0 eq) in toluene (5 mL/mmol), add 48% aqueous hydrobromic acid (2.0 eq).

-

Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 5 hours.

-

Cool the reaction mixture to room temperature and separate the organic layer.

-

Wash the organic layer with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-(bromomethyl)-2,3,5,6-tetrafluorobenzyl alcohol, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl Bromide

-

Prepare a solution of sodium methoxide (1.2 eq) in methanol (5 mL/mmol).

-

To this solution, add a solution of 4-(bromomethyl)-2,3,5,6-tetrafluorobenzyl alcohol (1.0 eq) in methanol (2 mL/mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl bromide.

Protocol 2: Protection of a Primary Amine with the TFMB Group

-

To a solution of the primary amine (1.0 eq) in acetonitrile (10 mL/mmol), add potassium carbonate (2.0 eq) and 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl bromide (1.2 eq).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the N-TFMB protected amine.

Protocol 3: Deprotection of a TFMB-Protected Amine

Method A: Catalytic Hydrogenolysis

Due to the presence of fluorine atoms, hydrogenolysis may be slower than for standard benzyl groups.

-

Dissolve the N-TFMB protected amine (1.0 eq) in methanol (20 mL/mmol).

-

Carefully add 10% palladium on carbon (10 mol%).

-

Stir the suspension under a hydrogen atmosphere (1 atm, balloon) at room temperature for 24 hours.

-

Monitor the reaction by TLC. If the reaction is sluggish, the pressure of hydrogen can be increased.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Method B: Strong Acidolysis

The electron-withdrawing fluorine atoms increase the stability of the benzyl group to acid. Therefore, strong Lewis acids are recommended.

-

Dissolve the N-TFMB protected amine (1.0 eq) in anhydrous dichloromethane (20 mL/mmol) and cool to -78 °C under an inert atmosphere.

-

Add a solution of boron tribromide (BBr₃) in dichloromethane (1.5 eq) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C, followed by water.

-

Neutralize the mixture with saturated aqueous sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Method C: Reductive Cleavage

-

In a flame-dried flask under an inert atmosphere, prepare a solution of sodium naphthalenide by adding small pieces of sodium (2.2 eq) to a solution of naphthalene (2.0 eq) in anhydrous tetrahydrofuran (THF) at room temperature until a dark green color persists.

-

Cool this solution to -78 °C.

-

Add a solution of the N-TFMB protected amine (1.0 eq) in THF dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride.

-

Warm the mixture to room temperature and extract with an appropriate organic solvent.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizations

Caption: Amine Protection Workflow.

Caption: Deprotection Strategies.

Caption: General Experimental Workflow.

Application Notes and Protocols for the Deprotection of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl Ethers

For Researchers, Scientists, and Drug Development Professionals

The electron-withdrawing nature of the tetrafluorobenzyl group is expected to influence the stability of the ether linkage. Therefore, conditions typically used for the cleavage of standard MOM or p-methoxybenzyl (PMB) ethers may not be directly transferable. The following protocols are proposed as starting points for the deprotection of MOM-TFB ethers.

Table 1: Summary of Potential Deprotection Methods for MOM-TFB Ethers (Based on Analogous Compounds)

| Method | Reagents and Conditions | Substrate Type (Analogous) | Potential Advantages | Potential Challenges |

| Acid-Catalyzed Hydrolysis | Trifluoroacetic acid (TFA) in CH₂Cl₂/H₂O; RT to 50 °C | MOM ethers | Simple procedure, readily available reagents. | May not be suitable for acid-sensitive substrates. |

| Lewis Acid-Mediated Cleavage | TMSOTf, 2,2'-bipyridyl in CH₃CN; 0 °C to RT | Aromatic MOM ethers | Mild, non-acidic conditions. | Reagents are more specialized. |

| Hydrogenolysis | H₂, Pd/C in an alcoholic or ethereal solvent; RT to 50 °C, 1 atm | Fluorinated benzyl ethers | Mild and selective for benzyl-type ethers. | Can be slow and low-yielding for fluorinated ethers.[1] May affect other reducible functional groups. |

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis with Trifluoroacetic Acid (TFA)

This protocol is adapted from standard procedures for MOM ether deprotection. The strong acid TFA is used to protonate the ether oxygen, facilitating cleavage.

Materials:

-

MOM-TFB protected alcohol

-

Dichloromethane (CH₂Cl₂)

-

Trifluoroacetic acid (TFA)

-

Water (H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the MOM-TFB protected alcohol (1.0 equiv) in a mixture of CH₂Cl₂ and H₂O (e.g., 9:1 v/v).

-

Add trifluoroacetic acid (TFA) (2.0-5.0 equiv) dropwise to the stirred solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, the temperature can be increased to 40-50 °C.

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to obtain the deprotected alcohol.

Workflow for Acid-Catalyzed Deprotection

Caption: Workflow for the acid-catalyzed deprotection of MOM-TFB ethers.

Protocol 2: Lewis Acid-Mediated Cleavage with TMSOTf and 2,2'-Bipyridyl

This method, reported for the deprotection of aromatic MOM ethers, proceeds under mild, non-acidic conditions and may be suitable for substrates with acid-labile functional groups.

Materials:

-

MOM-TFB protected alcohol

-

Acetonitrile (CH₃CN)

-

2,2'-Bipyridyl

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of the MOM-TFB protected alcohol (1.0 equiv) and 2,2'-bipyridyl (3.0 equiv) in anhydrous CH₃CN under an inert atmosphere, cool the mixture to 0 °C.

-

Add TMSOTf (2.0 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, add H₂O to the reaction mixture and continue stirring until the intermediate silyl ether is fully hydrolyzed.

-

Quench the reaction with saturated aqueous NaHCO₃ solution and extract with EtOAc.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired alcohol.

Proposed Mechanism for Lewis Acid-Mediated Deprotection

Caption: Proposed mechanism for TMSOTf-mediated deprotection.

Protocol 3: Deprotection by Hydrogenolysis

While reported to be slow for some fluorinated benzyl ethers, hydrogenolysis remains a valuable and mild method for deprotection, especially when other functional groups are sensitive to acidic or basic conditions.[1]

Materials:

-

MOM-TFB protected alcohol

-

Palladium on carbon (Pd/C, 10 wt. %)

-

Solvent (e.g., Ethanol, Methanol, Ethyl Acetate, or Tetrahydrofuran)

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

Dissolve the MOM-TFB protected alcohol in a suitable solvent in a flask equipped with a stir bar.

-

Carefully add Pd/C (10-20 mol %) to the solution.

-

Evacuate the flask and backfill with H₂ gas (repeat 3 times).

-

Stir the reaction mixture under a H₂ atmosphere (typically a balloon is sufficient) at room temperature. The reaction may be gently heated (e.g., to 40-50 °C) to increase the rate.

-

Monitor the reaction by TLC or LC-MS. Note that reaction times can be prolonged (several hours to days).

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

If necessary, purify the crude product by column chromatography.

Logical Relationship in Hydrogenolysis

Caption: Logical steps for deprotection via hydrogenolysis.

Disclaimer: The protocols provided are based on analogous reactions and have not been validated for the specific deprotection of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl ethers. Researchers should perform small-scale test reactions to determine the optimal conditions for their specific substrate. Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.

References

Application Notes and Protocols for the Cleavage of the 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl (MOM-TFB) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl (MOM-TFB) group is a specialized protecting group for hydroxyl functionalities. Its unique structure, featuring a highly fluorinated aromatic ring, offers distinct stability and potential for orthogonal cleavage strategies in complex organic synthesis. The electron-withdrawing nature of the four fluorine atoms significantly modifies the chemical reactivity of the benzyl group compared to traditional benzyl or p-methoxybenzyl (PMB) ethers. These application notes provide a guide to the potential cleavage methods for the MOM-TFB protecting group, based on established principles of protecting group chemistry and the known effects of fluorine substitution. The protocols provided are proposed methodologies and may require optimization for specific substrates.

Chemical Structure and Reactivity Considerations

The MOM-TFB ether consists of a substrate's oxygen atom linked to a benzylic carbon, which is part of the 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl moiety. The key features influencing its cleavage are:

-

Electron-Deficient Aromatic Ring: The four fluorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring towards oxidation. This makes oxidative cleavage, a common method for PMB ethers, significantly more challenging.

-

Benzylic Position: The C-O bond at the benzylic position remains a key site for chemical cleavage through various mechanisms.

-

Methoxymethyl Group: The methoxymethyl ether on the aromatic ring may itself be susceptible to acidic conditions, a factor to consider in deprotection strategies.

Potential Cleavage Methodologies

Based on the chemistry of related protecting groups, three primary strategies can be considered for the cleavage of the MOM-TFB group:

-

Reductive Cleavage (Hydrogenolysis): This is a common and often mild method for cleaving benzyl-type ethers.

-

Acidic Cleavage: Strong acids can protonate the ether oxygen, facilitating cleavage.

-

Oxidative Cleavage: While challenging due to the electron-deficient ring, specific and potent oxidative reagents might be effective.

The following sections detail the proposed protocols for each of these methods.

Data Presentation: Comparison of Potential Cleavage Conditions

The following table summarizes the proposed conditions for the cleavage of the MOM-TFB protecting group. It is important to note that these are starting points for optimization, as empirical data for this specific protecting group is limited in the public domain.

| Method | Reagents | Solvent | Temperature | Time (h) | Anticipated Yield | Key Considerations |

| Reductive Cleavage | H₂, Pd/C (10 mol%) | Methanol, Ethanol, or Ethyl Acetate | Room Temperature | 12-24 | Moderate to High | May be slower than for standard benzyl ethers. Potential for hydrodefluorination under harsh conditions. |

| Acidic Cleavage | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | 2-8 | Substrate Dependent | Potential for cleavage of the methoxymethyl group on the ring. Harsh conditions may be required. |

| Acidic Cleavage | Boron trichloride (BCl₃) or Boron tribromide (BBr₃) | Dichloromethane (DCM) | -78 °C to Room Temperature | 1-4 | Moderate to High | Potent Lewis acids that can cleave robust ethers. Careful control of stoichiometry is crucial. |

| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Dichloromethane/Water | Reflux | >24 | Low to Moderate | Expected to be slow and require forcing conditions due to the electron-deficient ring. |

Experimental Protocols

Protocol 1: Reductive Cleavage via Catalytic Hydrogenolysis

This method is anticipated to be one of the more reliable strategies for MOM-TFB cleavage, analogous to the deprotection of standard benzyl ethers.[1]

Materials:

-

MOM-TFB protected substrate

-

Palladium on carbon (10% Pd/C)

-

Methanol (or other suitable solvent like ethanol or ethyl acetate)

-

Hydrogen gas (H₂)

-

Inert gas (Argon or Nitrogen)

-

Filter aid (e.g., Celite®)

Procedure:

-

Dissolve the MOM-TFB protected substrate in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.

-

Seal the flask and purge the system with an inert gas.

-

Introduce hydrogen gas via a balloon or a hydrogenation apparatus.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the fluorination, the reaction may be slower than for non-fluorinated benzyl ethers, potentially requiring 12-24 hours.

-

Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

-

Filter the mixture through a pad of filter aid to remove the palladium catalyst.

-

Wash the filter pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude deprotected product.

-

Purify the product by column chromatography if necessary.

Experimental Workflow for Reductive Cleavage

Caption: A step-by-step workflow for the reductive cleavage of the MOM-TFB protecting group.

Protocol 2: Acidic Cleavage using Trifluoroacetic Acid (TFA)

Strong acids like TFA can cleave benzyl ethers, although the electron-withdrawing fluorine atoms may necessitate harsher conditions.[2][3]

Materials:

-

MOM-TFB protected substrate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the MOM-TFB protected substrate in dichloromethane in a round-bottom flask.

-

Add trifluoroacetic acid (typically 10-50% v/v) to the solution at room temperature.

-

Stir the reaction mixture and monitor its progress by TLC or LC-MS. The reaction time can vary from 2 to 8 hours.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

References

Application Notes and Protocols for the Esterification of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol, a key intermediate in the synthesis of advanced pyrethroid insecticides such as Metofluthrin and Meperfluthrin.[1][2][3][4][5] The protocols outlined below are based on established industrial and laboratory procedures, offering robust starting points for research and development.

The tetrafluorinated benzyl moiety in the target alcohol enhances the biological activity and metabolic stability of the resulting esters, making its efficient esterification a critical step in the synthesis of next-generation agrochemicals and public health insecticides. The following sections describe two primary methods for the esterification of this compound: direct esterification with a carboxylic acid and acylation with an acyl chloride.

Data Presentation

The following table summarizes typical reaction conditions and reported outcomes for the esterification of this compound.

| Method | Carboxylic Acid/Acyl Chloride | Solvent | Catalyst/Base | Temperature (°C) | Pressure | Time (h) | Yield/Conversion |

| Direct Esterification | High Trans Cypermethric Acid | Water-immiscible organic solvent | p-Toluenesulfonic acid (PTSA) or H₂SO₄ | 90 - 120 | Atmospheric | 2 - 10 | >97% purity |

| High-Pressure Esterification | (1R, trans)-permethrinic acid | Water-containing organic solvent | Not specified | 150 - 165 | 0.25 - 0.35 MPa | Not specified | High conversion |

| Acylation | (1R)-trans-permethric acid chloride | Toluene | Pyridine | 20 | Atmospheric | Not specified | High yield |

| Acylation | (1R, trans)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane formyl halide | Toluene | Not specified | 45 - 55 | Atmospheric | 6 | >99% conversion |

Experimental Protocols

Protocol 1: Direct Catalytic Esterification (Fischer-type)